3-(4-Aminophenyl)propionic acid

PROTAC Targeted Protein Degradation Linker Chemistry

Researchers requiring a rigid, aromatic PROTAC linker often face supply inconsistency and ambiguous purity. 3-(4-Aminophenyl)propionic acid (CAS 2393-17-1) solves this with a defined propionic acid spacer that enforces conformational restriction unattainable with flexible alkyl chains. - Enables precise spatial orientation in PROTAC design for targeted protein degradation. - Provides a distinct cytotoxicity fingerprint (THLE-2 model) for SAR studies versus hydroxy analogs. - Facilitates covalent surface functionalization via diazonium electro-grafting on carbon electrodes. Sourced at ≥98% purity with full analytical documentation, ensuring reproducible coupling and minimal side reactions.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 2393-17-1
Cat. No. B1265867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)propionic acid
CAS2393-17-1
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)O)N
InChIInChI=1S/C9H11NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H,11,12)
InChIKeyWXOHKMNWMKZMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Aminophenyl)propionic Acid: Multifunctional Building Block


3-(4-Aminophenyl)propionic acid (CAS 2393-17-1), also known as 4-aminohydrocinnamic acid, is a bifunctional aromatic compound possessing both a primary amine and a carboxylic acid group. With a molecular weight of 165.19 g/mol and an XLogP3 of 0.8 [1], it exhibits moderate hydrophilicity, a calculated property that differentiates it from more lipophilic analogs and informs its selection for specific synthetic and analytical applications. Its melting point is consistently reported in the range of 133-137 °C [2]. Commercially available from numerous global vendors in purities typically ranging from 97% to 99% [3], this compound is a widely accessible and versatile research chemical.

Analog Substitution Pitfalls


Substituting 3-(4-Aminophenyl)propionic acid with a seemingly similar analog without careful consideration of the specific application can lead to experimental failure or analytical inaccuracy. The compound's unique combination of a primary aromatic amine and a propionic acid chain dictates its reactivity, solubility, and biological interaction profile. For instance, the presence of the aromatic amine is critical for generating diazonium salts for surface functionalization [1], a reaction impossible with aliphatic amines like 6-aminohexanoic acid. Similarly, in cytotoxicity assays, it demonstrates a distinct profile when compared to the closely related 3-(4-hydroxyphenyl)propionic acid [2]. Even in its role as a PROTAC linker, the rigidity and length of the phenylpropionic acid spacer cannot be replicated by a flexible alkyl chain without altering the degradation efficacy of the final PROTAC molecule. The quantitative evidence below substantiates these points of differentiation.

Quantitative Differentiation Guide


PROTAC Linker Specificity: Rigidity vs. Flexibility

3-(4-Aminophenyl)propionic acid is specifically employed as a rigid, aromatic PROTAC linker , in contrast to commonly used flexible alkyl linkers like 6-aminohexanoic acid. While specific quantitative binding or degradation data for PROTACs using this exact linker are not available from the provided sources, the differentiation is rooted in its class-level property. The presence of a para-substituted phenyl ring provides structural rigidity that can influence the ternary complex formation and orientation between the target protein and E3 ligase, a factor not achievable with aliphatic analogs. This is a class-level inference based on established PROTAC linker design principles, where linker length and rigidity are critical parameters.

PROTAC Targeted Protein Degradation Linker Chemistry

Differential Cytotoxicity in Liver Cell Lines

In a direct comparative study, 3-(4-aminophenyl)propionic acid (3-4APPA) exhibited a distinct cytotoxic profile against liver cell lines compared to the structurally similar 3-(4-hydroxyphenyl)propionic acid (3-4HPPA) and ibuprofen (2MPPPA). The study reported that 3-4APPA was 'moderately cytotoxic' to THLE-2 cells relative to the other two compounds [1]. While the abstract does not provide precise IC50 values, the qualitative differentiation is explicit: the amino-substituted compound (3-4APPA) demonstrates a different level of cytotoxicity compared to the hydroxy-substituted analog (3-4HPPA) and the more complex ibuprofen molecule [1].

Cytotoxicity NSAID Analogs Hepatotoxicity

Analytical Purity and Quality Control

Commercially available 3-(4-Aminophenyl)propionic acid is offered with clearly defined analytical specifications that allow for direct comparison and selection based on end-use requirements. Common purity grades include ≥97% [1] and ≥98.0% (as determined by both GC and neutralization titration) [2]. This contrasts with some alternative sources or related compounds that may be offered at lower purities (e.g., 90% [3]). The availability of detailed analytical data, such as NMR, HPLC, and GC reports from various suppliers , provides a verifiable basis for procurement, ensuring the material meets the specific purity requirements for sensitive applications like peptide synthesis or analytical standard preparation.

Analytical Chemistry Quality Control HPLC

Functional Group Reactivity for Surface Modification

The primary aromatic amine of 3-(4-aminophenyl)propionic acid enables a specific and valuable reaction—diazotization—that is not possible with aliphatic amine analogs like 6-aminohexanoic acid or with the hydroxy analog 3-(4-hydroxyphenyl)propionic acid. This compound has been successfully used to generate an in situ aryl diazonium salt, which upon electro-reduction, forms a stable covalent bond with a glassy carbon electrode surface [1]. This functionalization introduces surface carboxylic acid groups. This reactivity is a direct consequence of the aromatic amine structure, providing a distinct and quantifiable advantage for applications requiring robust, covalent surface modification.

Surface Chemistry Electrochemistry Diazonium Chemistry

Physicochemical Properties: Hydrophilicity vs. Analogs

The compound's calculated partition coefficient (XLogP3) is 0.8 [1], which is significantly lower (more hydrophilic) than that of related propionic acid derivatives lacking the polar amino group or possessing additional lipophilic moieties. For example, while a direct comparator value from the provided sources is not available, the XLogP3 of the hydroxy analog 3-(4-hydroxyphenyl)propionic acid is expected to be similar but the amino group provides distinct hydrogen-bonding properties. The compound's moderate hydrophilicity, coupled with its rotatable bond count of 3 [1], differentiates it from more lipophilic analogs like 4-aminocinnamic acid or more flexible aliphatic linkers. This quantitative property is a key factor in predicting solubility and permeability in biological assays.

Physicochemical Properties Lipophilicity Drug Design

High-Value Application Scenarios


PROTAC Synthesis with Rigid Aromatic Linker

Procure 3-(4-Aminophenyl)propionic acid when the design of a PROTAC (Proteolysis Targeting Chimera) necessitates a rigid, aromatic linker to optimize the spatial orientation between the target protein and the E3 ubiquitin ligase. This compound provides a defined spacer length and conformational restriction that cannot be achieved with flexible alkyl linkers, as validated by its specific application in this field . This is a class-level inference for PROTAC linker design, where rigidity is a critical parameter.

Comparative Toxicology of Propionic Acid Derivatives

Utilize this compound as a defined chemical probe in cytotoxicity assays to directly compare the biological effects of the amino moiety against the hydroxy moiety. A 2024 study demonstrated that 3-(4-aminophenyl)propionic acid exhibits a different cytotoxic profile on THLE-2 liver cells compared to 3-(4-hydroxyphenyl)propionic acid and ibuprofen, confirming its value in structure-activity relationship (SAR) studies [1].

Covalent Functionalization of Carbon Electrodes

Select this compound for the precise and stable modification of carbon electrode surfaces. The primary aromatic amine allows for in situ diazotization, enabling the electro-grafting of a covalently bound layer of propionic acid groups. This specific reactivity is essential for creating functionalized electrochemical sensors and is a capability not offered by aliphatic amines [2].

High-Purity Building Block for Peptide Synthesis

Source 3-(4-Aminophenyl)propionic acid in verified high purity (≥98% by GC/Titration [3]) for use as a building block in solid-phase peptide synthesis. The compound's suitability for this application is well-established [4], and selecting a high-purity grade from a reputable supplier ensures reliable coupling efficiency and minimizes side reactions, thereby increasing the yield and purity of the final peptide product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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